![molecular formula C6H11NO B600101 1-Oxa-6-azaspiro[3.4]octane CAS No. 130906-06-8](/img/structure/B600101.png)
1-Oxa-6-azaspiro[3.4]octane
Übersicht
Beschreibung
1-Oxa-6-azaspiro[34]octane is a heterocyclic compound with the molecular formula C6H11NO It features a unique spiro structure, where an oxygen atom and a nitrogen atom are incorporated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxa-6-azaspiro[3.4]octane can be synthesized through several methods. One common approach involves the annulation of cyclopentane and oxetane rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions may use lithium aluminum hydride in anhydrous ether.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxa-6-azaspiro[3.4]octane has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and physiological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-6-azaspiro[3.4]octane can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spiro structure but with different positioning of the oxygen and nitrogen atoms.
1-Oxa-7-azaspiro[3.5]nonane: This compound features a larger spiro ring system, which may result in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biologische Aktivität
1-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound notable for its unique spiro structure, which includes both oxygen and nitrogen atoms within a bicyclic framework. Its molecular formula is CHNO, and it has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound's distinctive spiro configuration contributes to its chemical reactivity and biological properties. The presence of both an oxygen atom and a nitrogen atom allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Property | Description |
---|---|
Molecular Formula | CHNO |
CAS Number | 130906-06-8 |
Structure | Spirocyclic compound with oxygen and nitrogen |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate biochemical pathways relevant in various diseases.
- Receptor Binding : It interacts with certain receptors, influencing physiological processes that could lead to therapeutic effects.
The mechanism by which this compound exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate their activity, thereby affecting cellular signaling pathways and physiological responses.
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.
- Antimicrobial Activity : Another investigation highlighted the compound's antimicrobial properties against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics.
- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, warranting further research into its mechanism against viral pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Oxa-6-azaspiro[3.4]octane | 220290-68-6 | Similar spiro structure; different positioning of oxygen/nitrogen |
1-Oxa-7-azaspiro[3.5]nonane | 220290-68-6 | Larger spiro ring system; distinct reactivity |
2-Oxa-8-azaspiro[4.5]decane | 1588441-03-5 | Larger ring size; unique chemical properties |
Synthesis and Production
This compound can be synthesized through various methods, including:
- Annulation Reactions : Combining cyclopentane and oxetane rings using conventional chemical transformations.
Industrial Production
In industrial settings, the production often involves controlled chemical reactors to optimize yield and purity, employing techniques such as distillation and crystallization.
Eigenschaften
IUPAC Name |
1-oxa-7-azaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLFYASAYLVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716721 | |
Record name | 1-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130906-06-8 | |
Record name | 1-Oxa-6-azaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxa-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.